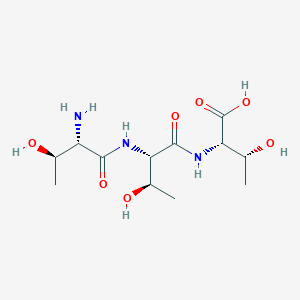
3-Acetamidoacridine
説明
3-Acetamidoacridine is a chemical compound with the molecular formula C15H12N2O and a molar mass of 236.27 . It is a derivative of acridine .
Synthesis Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures . An initial mechanistic analysis has identified a favorable mechanism that includes a carbene migratory insertion and β-hydride elimination sequence followed by intramolecular C-N cross-coupling .
Molecular Structure Analysis
The molecular structure of 3-Acetamidoacridine consists of a planar aromatic ring system . This planar structure allows acridine derivatives to interact with different biomolecular targets .
Chemical Reactions Analysis
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
Physical And Chemical Properties Analysis
Acridine derivatives are characterized by unique physical and chemical properties . These properties are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
科学的研究の応用
Neurotoxic and Behavioral Effects : Research on acetamiprid, a compound structurally related to 3-Acetamidoacridine, has shown neurotoxic effects in mammals. This includes impairing memory consolidation and affecting the hippocampal glutamatergic system in rats. The studies suggest concerns about impacts on the mammalian nervous system (Shamsi et al., 2021).
Genotoxic Effects : Acetamiprid, an analog of 3-Acetamidoacridine, has been shown to cause genotoxic effects in the bone marrow cells of mice. This involves increased frequencies of micronuclei and chromosomal aberrations, indicating potential DNA damage (Bagri & Jain, 2019).
Environmental Impact and Biodegradation : Studies on acetamiprid have revealed its contribution to environmental pollution. A specific strain of Stenotrophomonas sp. was identified that can hydrolyze acetamiprid, potentially mitigating its environmental impact. This demonstrates the capability of some bacteria to break down neonicotinoid compounds, offering insights into bioremediation strategies (Tang et al., 2012).
Impact on Aquatic Life : Acetamiprid's toxicity extends to aquatic life, disturbing metabolite balance in zebra fish. This includes alterations in amino acid metabolism and neurotransmitter balance, emphasizing the potential ecological risks posed by neonicotinoids (Zhang & Zhao, 2017).
Effects on Non-Target Organisms : The impacts of neonicotinoids, such as acetamiprid, on non-target organisms like honeybees have been studied. Sublethal doses can affect bee behavior, highlighting the broader ecological implications of these compounds (Kacimi El Hassani et al., 2008).
作用機序
将来の方向性
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a key area of focus .
特性
IUPAC Name |
N-acridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10(18)16-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)17-15/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJLXOCWJOZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=CC=CC=C3N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903355 | |
| Record name | N-3-Acridinyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidoacridine | |
CAS RN |
23043-50-7 | |
| Record name | Acetamide, N-3-acridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023043507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-3-Acridinyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)



![4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1616535.png)